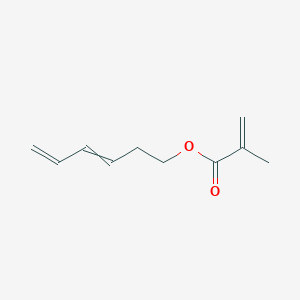![molecular formula C20H40OSn B14211768 Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane CAS No. 831170-14-0](/img/structure/B14211768.png)
Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an ethylcyclohexenyl group through an oxygen atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane typically involves the reaction of tributylstannyl chloride with 2-ethylcyclohex-1-en-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is usually conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane has several applications in scientific research:
Biology: Investigated for its potential as an antifouling agent due to its biocidal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form complexes with nucleophiles, facilitating reactions such as coupling and substitution. The pathways involved include the formation of tin-carbon bonds and the stabilization of reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl(1-ethoxyvinyl)stannane: Similar in structure but with an ethoxyvinyl group instead of an ethylcyclohexenyl group.
Tributylpropynylstannane: Contains a propynyl group, used in different types of organic reactions.
Tributyl(vinyl)stannane: Features a vinyl group, commonly used in Stille coupling reactions.
Uniqueness
Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane is unique due to the presence of the ethylcyclohexenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions requiring selective activation or stabilization of intermediates.
Propriétés
Numéro CAS |
831170-14-0 |
|---|---|
Formule moléculaire |
C20H40OSn |
Poids moléculaire |
415.2 g/mol |
Nom IUPAC |
tributyl-(2-ethylcyclohexen-1-yl)oxystannane |
InChI |
InChI=1S/C8H14O.3C4H9.Sn/c1-2-7-5-3-4-6-8(7)9;3*1-3-4-2;/h9H,2-6H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
XNJXKEDPFATTOK-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC1=C(CCCC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


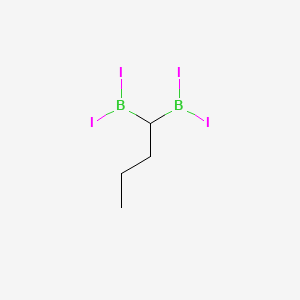
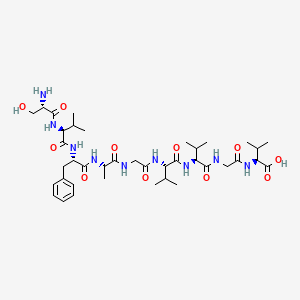
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
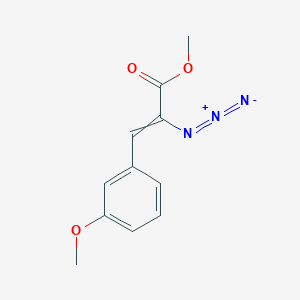
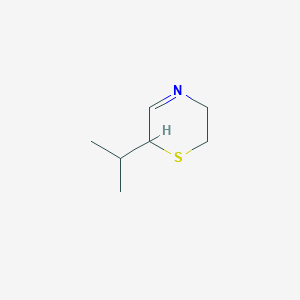
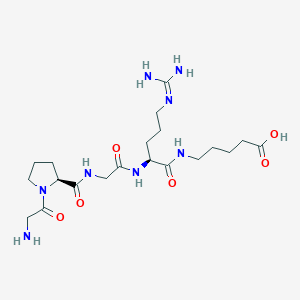
![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
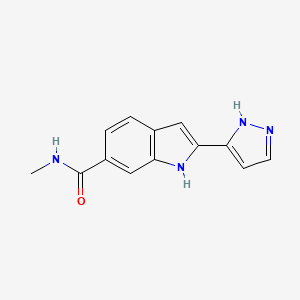

![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
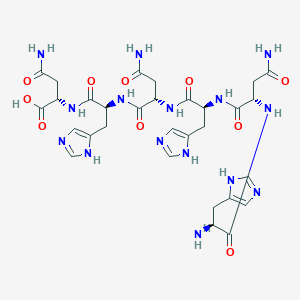
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
